Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-phenyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-phenyl-3-thiophenecarboxylate is a complex organic compound with the molecular formula C22H18BrCl3N2O3S and a molecular weight of 576.727 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenyl group, and a trichloroethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-phenyl-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with ethyl 4-phenyl-3-thiophenecarboxylate under controlled conditions . The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-phenyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl (2-bromobenzoyl)acetate
Uniqueness
Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-phenyl-3-thiophenecarboxylate stands out due to its specific combination of functional groups and structural features. The presence of the thiophene ring, phenyl group, and trichloroethyl group provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H18BrCl3N2O3S |
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Molecular Weight |
576.7 g/mol |
IUPAC Name |
ethyl 2-[[1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18BrCl3N2O3S/c1-2-31-20(30)17-15(13-8-4-3-5-9-13)12-32-19(17)28-21(22(24,25)26)27-18(29)14-10-6-7-11-16(14)23/h3-12,21,28H,2H2,1H3,(H,27,29) |
InChI Key |
ROFJZSAJLOMULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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